Bienvenue dans la boutique en ligne BenchChem!

Vatinoxan

Pharmacokinetics Blood-Brain Barrier Receptor Antagonism

Vatinoxan (MK-467, L-659,066) is the definitive peripherally selective α2-antagonist for complex veterinary research protocols. Unlike central antagonists such as atipamezole, its 1:50 CNS-to-plasma ratio uniquely preserves α2-agonist sedation while mitigating bradycardia, hypertension, and impaired tissue perfusion. Ideal for canine sedation with preserved cardiac index and equine protocols requiring metabolic stability. Secure high-purity free base for reproducible co-administration studies with dexmedetomidine or detomidine.

Molecular Formula C20H26N4O4S
Molecular Weight 418.5 g/mol
CAS No. 114914-42-0
Cat. No. B1682196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVatinoxan
CAS114914-42-0
SynonymsL 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride
Molecular FormulaC20H26N4O4S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45
InChIInChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1
InChIKeyGTBKISRCRQUFNL-OXJNMPFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vatinoxan (MK-467) CAS 114914-42-0: A Peripherally Selective α2-Adrenoceptor Antagonist for Veterinary Anesthesia and Research


Vatinoxan (CAS 114914-42-0), also known as MK-467 or L-659,066, is a peripherally selective α2-adrenoceptor antagonist with the molecular formula C20H26N4O4S and molecular weight of 418.51 g/mol [1]. Unlike central α2-antagonists, vatinoxan exhibits limited penetration across the blood–brain barrier, enabling it to block peripheral α2-adrenoceptors while preserving the sedative effects mediated by central receptors [2]. Developed originally by Merck & Co., vatinoxan is now used in veterinary medicine as a co-administered adjunct with α2-agonists (e.g., medetomidine, dexmedetomidine, detomidine) to mitigate adverse cardiovascular and metabolic effects without compromising sedation quality [3].

Why Vatinoxan Cannot Be Substituted with Atipamezole or Other α2-Antagonists in Veterinary Protocols


Substitution of vatinoxan with a non-selective α2-antagonist such as atipamezole fundamentally alters the pharmacological outcome of α2-agonist sedation protocols. While atipamezole effectively reverses both central sedation and peripheral cardiovascular effects by crossing the blood–brain barrier, vatinoxan selectively preserves central α2-mediated sedation due to its limited CNS penetration [1]. Direct comparative data demonstrate that vatinoxan achieves a CNS-to-plasma concentration ratio of approximately 1:50, whereas medetomidine enantiomers reach CNS concentrations three- to seven-fold higher than plasma [2]. This peripheral restriction underpins vatinoxan's unique ability to attenuate agonist-induced hypertension and bradycardia without reversing sedation—a therapeutic profile that cannot be replicated by central antagonists like atipamezole or yohimbine [3].

Vatinoxan Product-Specific Quantitative Evidence Guide: Comparative Data for Scientific Selection


Vatinoxan vs. Atipamezole: CNS-to-Plasma Concentration Ratio Confirms Peripheral Selectivity

Vatinoxan demonstrates profound peripheral restriction compared to central α2-antagonists. In dogs receiving IV medetomidine (40 μg/kg) + vatinoxan (800 μg/kg), the CNS-to-plasma ratio for vatinoxan was approximately 1:50, whereas medetomidine enantiomers (dexmedetomidine and levomedetomidine) achieved CNS concentrations three- to seven-fold higher than plasma [1]. This contrasts with atipamezole, which freely crosses the blood–brain barrier and reverses central sedation [2].

Pharmacokinetics Blood-Brain Barrier Receptor Antagonism

Vatinoxan + Medetomidine vs. Medetomidine Alone: Cardiovascular Sparing in Dogs

Co-administration of vatinoxan with medetomidine significantly improves hemodynamic parameters in dogs. In a randomized crossover study (n=8), dogs receiving medetomidine (20 μg/kg) + butorphanol (100 μg/kg) + vatinoxan (500 μg/kg) IM (MVB) showed significantly higher heart rate (HR) and cardiac index (CI), and significantly lower systemic vascular resistance index (SVRI) and central venous pressure (CVP) at most time points compared to medetomidine-butorphanol alone (MB) [1].

Cardiovascular Pharmacology Veterinary Anesthesia Hemodynamics

Vatinoxan + Detomidine CRI vs. Detomidine CRI Alone: Gastrointestinal Motility and Metabolic Preservation in Horses

In horses receiving a 60-minute detomidine constant rate infusion (CRI), vatinoxan co-administration significantly improved outcomes. Median (range) cumulative fecal weight during the first 8 hours post-infusion was 6.25 kg (3.52–8.65) with detomidine+vatinoxan versus 2.85 kg (1.7–6.6) with detomidine alone (p=0.007) [1]. Additionally, vatinoxan alleviated detomidine-induced hyperglycemia (peak 11.5±1.6 mmol/L at 60 min with detomidine alone, p<0.0001) and insulin suppression (median nadir 1.7 μIU/mL vs. preserved insulin with combination) [2]. Sedation scores did not differ significantly between treatments.

Equine Medicine Gastrointestinal Motility Metabolic Pharmacology

Vatinoxan + Medetomidine vs. Medetomidine Alone: Microcirculation Enhancement in Dogs

In a randomized clinical study of dogs undergoing prescrotal castration (n=17), vatinoxan co-administration (ZM group) markedly improved microcirculation. Median (range) laser Doppler flow (LD-Flow) was 297 (77-1558) perfusion units in the ZM group vs. 64 (21-461) in the MM group (p<0.001). Tissue hemoglobin oxygen saturation (Tissue-HbO2) was 88% (73-100) vs. 71% (46-93), respectively (p<0.001) [1]. No hypotension (MAP <60 mmHg) was observed.

Microcirculation Tissue Perfusion Anesthetic Monitoring

Vatinoxan Alone vs. Romifidine: Hyperglycemia Prevention and Metabolic Profile in Horses

Vatinoxan demonstrates intrinsic metabolic effects independent of agonist co-administration. In horses, IV vatinoxan (200 μg/kg) alone reduced plasma glucose concentration compared to romifidine (80 μg/kg) which induced hyperglycemia [1]. Vatinoxan also induced an earlier insulin peak (median Tmax 30 min vs. 60 min, p=0.04) and significantly reduced blood glucose increase after IV glucose load compared to saline (p=0.005) [2].

Equine Metabolism Glucose Regulation Endocrinology

Vatinoxan + Dexmedetomidine vs. Dexmedetomidine Alone: Altered Pharmacokinetics of Co-Administered Drugs in Cats

Vatinoxan alters the pharmacokinetics of co-administered drugs. In cats, population pharmacokinetic modeling predicted that vatinoxan increases the clearance of dexmedetomidine and decreases the bioavailability of IM ketamine [1]. Specifically, dexmedetomidine metabolic clearance was 12.5-15.4 mL/min/kg, while vatinoxan clearance was 3.7 mL/min/kg. The volume of distribution at steady state for vatinoxan was 666 mL/kg, consistent with peripheral restriction.

Pharmacokinetics Feline Anesthesia Drug Interactions

Vatinoxan Applications: Validated Research and Clinical Scenarios Based on Comparative Evidence


Canine Sedation Protocols Requiring Cardiovascular Stability Without Sedation Reversal

Vatinoxan is specifically indicated for co-administration with medetomidine or dexmedetomidine in dogs to attenuate agonist-induced bradycardia and peripheral vasoconstriction while preserving sedation quality. Evidence demonstrates that vatinoxan co-administration significantly increases heart rate and cardiac index while reducing systemic vascular resistance compared to agonist alone [1]. This makes vatinoxan the preferred α2-antagonist for protocols where central sedation must be maintained but cardiovascular depression is undesirable—a scenario where atipamezole is contraindicated due to complete reversal of sedation [2].

Equine Standing Sedation with Metabolic and Gastrointestinal Protection

In horses undergoing prolonged sedation with detomidine CRI, vatinoxan co-infusion significantly improves post-procedural gastrointestinal function and prevents hyperglycemia without altering sedation scores [1][2]. The 2.2-fold increase in fecal output and abolition of detomidine-induced hyperglycemia support vatinoxan use in horses at risk for colic or metabolic dysregulation. This application is particularly relevant for insulin-dysregulated horses where α2-agonist-induced hyperglycemia is clinically concerning .

Anesthetic Protocols for Tissue Perfusion-Sensitive Procedures

Vatinoxan co-administration markedly improves microcirculatory perfusion and tissue oxygen saturation during general anesthesia in dogs, as quantified by a 4.6-fold increase in laser Doppler flow and 17-percentage-point higher tissue hemoglobin oxygen saturation compared to protocols without vatinoxan [1]. This evidence supports vatinoxan use in procedures where optimal tissue perfusion is critical—such as flap surgeries, wound healing, or patients with compromised microvasculature.

Pharmacokinetic Research Requiring a Peripherally-Restricted α2-Antagonist Probe

Vatinoxan's established pharmacokinetic profile—characterized by low metabolic clearance (3.7 mL/min/kg) and small volume of distribution (666 mL/kg) in cats [1]—combined with its minimal CNS penetration (CNS-to-plasma ratio ~1:50) [2], makes it a valuable tool compound for studies dissecting central versus peripheral α2-adrenoceptor functions. Its FDA-approved combination product (Zenalpha®) also provides a standardized reference formulation for translational research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vatinoxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.